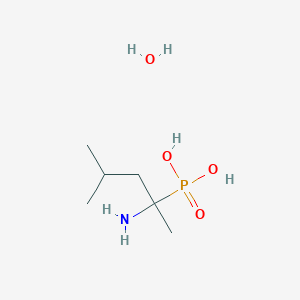

(1-Amino-1,3-dimethylbutyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-Amino-1,3-dimethylbutyl)phosphonic acid” is a chemical compound with the CAS number 125078-18-4 . It is a white powder .

Physical And Chemical Properties Analysis

“(1-Amino-1,3-dimethylbutyl)phosphonic acid” is a white powder . The compound has a molecular weight of 181.17 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds : Phosphonic acid analogues of amino acids, such as (1-Amino-1,3-dimethylbutyl)phosphonic acid, are used in synthesizing novel compounds. For instance, they are utilized in the creation of lanthanide compounds with N-phosphonomethylglycine, which exhibit interesting spectroscopic properties (Legendziewicz, Gawryszewska, Gałdecka, & Gałdecki, 1998).

Corrosion Protection : Phosphonic acid monolayers, including those formed by 1-Amino-1,3-dimethylbutyl phosphonic acid, are investigated for their potential in protecting metal surfaces, particularly copper, from corrosion. These self-assembled molecular monolayers are studied using techniques like atomic force microscopy and electrochemical impedance spectroscopy (Yurt & Solmaz, 2020).

Medicinal Chemistry Applications : Phosphonic acids play a significant role in medicinal chemistry. They are involved in the synthesis of antitumor compounds, enzyme inhibitors, and potential drug candidates. For example, amino phosphonic acid derivatives of vinblastine have shown potent antitumor activity both in vitro and in vivo (Lavielle et al., 1991).

Biological Activity and Synthetic Methods : Recent research has focused on the synthesis, characterization, and biological activity of α-aminophosphonic acids and their analogues, emphasizing their potential uses in medicinal chemistry. The structural analogy of these compounds with amino acids and their role as transition state mimics in peptide hydrolysis are of particular interest (Naydenova, Todorov, & Troev, 2010).

Dental Applications : Novel dental monomers containing phosphonic acid groups, based on derivatives like diethyl 1-aminoheptylphosphonate, have been synthesized. These monomers show promise in dental adhesive mixtures due to their hydrolytic stability and good rates of polymerization (Altin et al., 2014).

Safety And Hazards

“(1-Amino-1,3-dimethylbutyl)phosphonic acid” can cause respiratory tract irritation, eye irritation, and skin irritation . Ingestion may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea . Inhalation can cause respiratory tract irritation and can produce delayed pulmonary edema . In case of contact, it is recommended to flush the eyes and skin with plenty of water, and seek medical aid .

Propiedades

IUPAC Name |

(2-amino-4-methylpentan-2-yl)phosphonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P.H2O/c1-5(2)4-6(3,7)11(8,9)10;/h5H,4,7H2,1-3H3,(H2,8,9,10);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJBICIXCAFUTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(N)P(=O)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693837 |

Source

|

| Record name | (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-1,3-dimethylbutyl)phosphonic acid | |

CAS RN |

125078-18-4 |

Source

|

| Record name | (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)

![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)